molecular formula C18H17BrN2S B2367186 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile CAS No. 402953-83-7

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile

Cat. No. B2367186
CAS RN: 402953-83-7
M. Wt: 373.31
InChI Key: TWQBFPDQEAEKON-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile, also known as BPTES, is a small molecule inhibitor that targets glutaminase 1 (GLS1). GLS1 is an enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis, which is essential for cancer cell proliferation and survival. Therefore, BPTES has been studied extensively as a potential anticancer agent.

Scientific Research Applications

Antimicrobial Activities

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile and its derivatives have been studied extensively for their antimicrobial properties. A study by Bharti et al. (2010) synthesized and characterized a series of related compounds and tested their antimicrobial activities, finding moderate to excellent anti-fungal and anti-bacterial activities against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010). Similarly, Darwish et al. (2014) synthesized novel compounds incorporating the structure and evaluated their in vitro antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Biological Activity and Synthesis

Rodrigues and Bhalekar (2015) focused on the synthesis and biological efficacy of derivatives of this compound. Their study confirms the importance of the structural composition for biological activity (Rodrigues & Bhalekar, 2015). Ulusoy, Kiraz, and Küçükbasmacı (2002) also explored the synthesis of similar compounds, emphasizing their antimicrobial properties (Ulusoy, Kiraz, & Küçükbasmacı, 2002).

Photoluminescence Characteristics

Xu, Yu, and Yu (2012) investigated the photoluminescence characteristics of novel 4-aryl substituted thiophene derivatives related to this compound. Their study highlighted the potential use of these compounds in light-emitting applications due to their green fluorescence and good thermal stability (Xu, Yu, & Yu, 2012).

Molecular Structure and Synthesis

Pakholka et al. (2021) conducted research on the molecular structure and synthesis of related compounds, providing insight into the chemical properties and potential applications of these molecules (Pakholka, Abramenko, Dotsenko, Aksenov, Aksenova, & Krivokolysko, 2021).

Corrosion Inhibition

Kaya et al. (2016) explored the use of thiazole derivatives, including (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile, in corrosion inhibition of iron. Their study used quantum chemical parameters and molecular dynamics simulations to predict the inhibition performances (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h6-10,12-13H,1-5H2/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQBFPDQEAEKON-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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